molecular formula C11H9N5S B8709325 N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8709325
M. Wt: 243.29 g/mol
InChI Key: CWFZHFCDHUUVQO-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To 1H-benzo[d]imidazol-2-amine (1.28 g, 9.61 mmol) in acetonitrile (30 mL) was added 1,1′-thiocarbonyldiimidazole (2.227 g, 12.5 mmol). The reaction mixture was stirred at 50° C. for 18 hours. The reaction was cooled to room temperature and the precipitate was filtered and washed with acetonitrile (2×50 mL). The yellow powder was dried in a vacuum oven (40° C.) for 1 hour to yield N—(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide (1.8 g, 7.4 mmol, 77% yield) and then used in the next step without any further purification or characterization.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.227 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH2:10].[C:11](N1C=CN=C1)([N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1)=[S:12]>C(#N)C>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][C:11]([N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1)=[S:12]

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)N
Name
Quantity
2.227 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with acetonitrile (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The yellow powder was dried in a vacuum oven (40° C.) for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)NC(=S)N2C=NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.4 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.